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molecular formula C7H11N3 B8778142 5-Propylpyrazin-2-amine

5-Propylpyrazin-2-amine

Cat. No. B8778142
M. Wt: 137.18 g/mol
InChI Key: IJZFDJSHXBBULN-UHFFFAOYSA-N
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Patent
US05192764

Procedure details

5-propyl-2-pyrazinone-4-N-oxide is first synthesized by condensing equimolar amounts of methyl dimethoxyacetate and methyl butyrate in the presence of 1 equivalent of sodium methoxide in dry benzene at reflux for about 3-4 hours (See scheme II). The cooled solution is subsequently poured into cold 50% acetic acid, separated and the aqueous portion is extracted with ether (3X). Organic extracts are washed with saturated sodium bicarbonate, dried and concentrated to yield 2-ethyl-4,4-dimethoxyacetoacetate (7). Compound 7 is subsequently decarboxylated by reflux in a mixture of methanol and 2N KOH solution for 1 hour to produce propylglyoxal dimethylacetal 8, which is isolated by partition of the reaction mixture between water and ether and concentration of the organic mixture. Compound 8 is hydrolyzed in a 3% H2SO4 solution by refluxing for 1 hour. The hydrolyzed in a 3% H2S04 solution by refluxing reaction mixture is subsequently allowed to cool to 5 C and is carefully neutralized with NaHCO3. The aqueous solution of propylglyoxal is then added to a solution of aminoacetamidine dihyrobromide (1 eq., prepared by the method of Mengelberg, Chem. Ber., 89, 1185 (1956)) in methanol at -35° to -40° C. A solution of sodium hydroxide (12.5N) representing about 3.5-4 equivalents is added slowly so that the temperature of the reaction mixture is maintained below about -35° C. 30 minutes after completing the addition of sodium hydroxide, the reaction is allowed to warm to room temperature, stirred for several hours, acidified with HCl to pH 6 and concentrated in vacuo. The resulting residue is then partitioned between water and ethyl acetate (3X), the organic layer is decolorized with charcoal, dried and concentrated to produce 2-amino-5-propylpyrazine 9 which is recrystallized from n-hexane. Compound 9 is diazotised in 50% acetic acid by the slow addition of NaNO2 in 50% acetic acid at 0°-5° C. followed by holding the reaction at room temperature for 1-3 hours. Cautious neutralization of this solution with 4 NaOH is followed by ethyl acetate extraction and isolation of a crude residue which is coevaporated with benzene to an anhydrous state, dissolved in pyridine and benzoylated (excess benzoyl chloride in pyridine) to yield, after workup and chromatography, 2-benzyloxy-5-propylpyrazine 10. Compound 10 is subsequently oxidized with m-chloroperbenzoic acid in dichloroethane as described in Example 1, hereinabove, to give 2-benzyloxy-4-oxo-5-propylpyrazine 11. Compound 11 is debenzoylated in sodium methoxide/methanol using conventional workup procedures to produce 1,2-dihydro-5-propyl-2-pyrazinone-4-N-oxide 12. Compound 12 is then silylated as described in example 1, above and coupled to 2-deoxy-3,5-di-0-p-chlorobenzoyl-alpha-D-ribofuranosyl chloride, also as described above. The anomeric blocked 2'-deoxyriboside of 5-propyl-2-pyrazinone-4-N-oxide is then separated, recrystallized and deprotected in a fashion analogous to the 5-ethyl derivative as described above to produce 1-(2-Deoxy-B-D-ribofuranosyl)-5-propyl-2-pyrazinone-4-N-oxide 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aminoacetamidine dihyrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[CH2:6]([C:9]([CH:11]=O)=O)[CH2:7][CH3:8].Br.Br.[NH2:15][CH2:16][C:17]([NH2:19])=[NH:18].[OH-].[Na+].Cl>CO>[NH2:19][C:17]1[CH:16]=[N:15][C:9]([CH2:6][CH2:7][CH3:8])=[CH:11][N:18]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(=O)C=O
Name
aminoacetamidine dihyrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.NCC(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which is isolated
CUSTOM
Type
CUSTOM
Details
by partition of the reaction mixture between water and ether and concentration of the organic mixture
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The hydrolyzed in a 3% H2S04 solution by refluxing
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 5 C
CUSTOM
Type
CUSTOM
Details
prepared by the method of Mengelberg, Chem
CUSTOM
Type
CUSTOM
Details
at -35° to -40° C
ADDITION
Type
ADDITION
Details
is added slowly so that the temperature of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below about -35° C
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is then partitioned between water and ethyl acetate (3X)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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